molecular formula C12H15NO4 B286364 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid CAS No. 501120-37-2

6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid

Cat. No. B286364
CAS RN: 501120-37-2
M. Wt: 237.25 g/mol
InChI Key: FSOLDNGKGCUGPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid, commonly known as Dicarboxyisoquinoline (DCIQ), is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potent biological activities. DCIQ is a derivative of isoquinoline, a class of compounds that has been extensively studied for their pharmacological properties. DCIQ has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid is not fully understood. However, it has been proposed that 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid exerts its biological activities by modulating various signaling pathways. 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid has been found to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are known to play a crucial role in the regulation of inflammation and cell survival. 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid has also been shown to activate the extrinsic and intrinsic pathways of apoptosis in cancer cells.
Biochemical and Physiological Effects
6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, in LPS-stimulated macrophages. 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid has also been found to scavenge free radicals and protect cells from oxidative stress-induced damage. In addition, 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.

Advantages and Limitations for Lab Experiments

6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid has several advantages as a research tool. It is a potent and selective inhibitor of various signaling pathways, making it a valuable tool for studying the role of these pathways in different biological processes. 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid is also relatively easy to synthesize, making it readily available for research purposes. However, 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid has some limitations as well. It has poor solubility in water, which may limit its use in some experimental settings. In addition, 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

There are several future directions for research on 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid. One promising area of research is the development of 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid-based drugs for the treatment of inflammatory diseases and cancer. 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid has been found to exhibit potent anti-inflammatory and anticancer activities, making it a promising candidate for drug development. Another area of research is the study of the pharmacokinetic properties of 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid. Understanding the absorption, distribution, metabolism, and excretion of 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid is essential for the development of 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid-based drugs. Finally, the study of the mechanism of action of 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid is an important area of research. Elucidating the exact mechanism of action of 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid will help to identify new targets for drug development and improve our understanding of the biological processes regulated by 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid.

Synthesis Methods

6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid can be synthesized via a multistep reaction starting from commercially available 2,3-dimethoxybenzaldehyde. The first step involves the condensation of 2,3-dimethoxybenzaldehyde with nitromethane in the presence of a base to form 2-nitro-1-(2,3-dimethoxyphenyl)ethanone. This intermediate is then reduced to 2-amino-1-(2,3-dimethoxyphenyl)ethanol using a reducing agent such as sodium borohydride. The final step involves the cyclization of 2-amino-1-(2,3-dimethoxyphenyl)ethanol with ethyl chloroformate to form 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid.

Scientific Research Applications

6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid has been extensively studied for its pharmacological properties. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid has also been found to scavenge free radicals and protect cells from oxidative stress-induced damage. In addition, 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.

properties

CAS RN

501120-37-2

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid

InChI

InChI=1S/C12H15NO4/c1-16-10-5-8-3-4-13(12(14)15)7-9(8)6-11(10)17-2/h5-6H,3-4,7H2,1-2H3,(H,14,15)

InChI Key

FSOLDNGKGCUGPC-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)O)OC

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)O)OC

Origin of Product

United States

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